molecular formula C12H13ClN2 B14852279 6-Chloro-3-propylquinolin-2-amine

6-Chloro-3-propylquinolin-2-amine

Cat. No.: B14852279
M. Wt: 220.70 g/mol
InChI Key: PERUYCBTYWFISZ-UHFFFAOYSA-N
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Description

6-Chloro-3-propylquinolin-2-amine is a quinoline derivative of interest in medicinal chemistry and drug discovery research. It features a chlorine atom at the 6-position and a propyl chain at the 3-position of the quinoline scaffold, a structure known to be a valuable building block for creating diverse chemical libraries . With a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol , this compound is part of a class of molecules explored for their potential biological activity. Quinoline cores, particularly those with amine and halogen substituents, are frequently utilized in the solid-phase synthesis of peptidomimetics and other complex molecules, which are central to projects like Distributed Drug Discovery (D3) . Such substituted quinoline derivatives can serve as key intermediates in the development of compounds screened for various therapeutic areas, including central nervous system (CNS) agents . The specific substitution pattern on this quinoline amine makes it a versatile precursor for further functionalization via cross-coupling reactions or nucleophilic substitutions. This product is provided with a stated purity of 98% and is intended For Research Use Only. It is not approved for use in humans or animals.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

6-chloro-3-propylquinolin-2-amine

InChI

InChI=1S/C12H13ClN2/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14/h4-7H,2-3H2,1H3,(H2,14,15)

InChI Key

PERUYCBTYWFISZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)Cl)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine . Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-amino-6-chloro-3-propylquinoline can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

2-Amino-6-chloro-3-propylquinoline has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-3-propylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound’s ability to bind to these targets disrupts essential cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
6-Chloro-3-propylquinolin-2-amine Cl (6), Propyl (3), NH₂ (2) C₁₂H₁₃ClN₂ N/A Target compound; isomer of 7-Cl
7-Chloro-3-propylquinolin-2-amine Cl (7), Propyl (3), NH₂ (2) C₁₂H₁₃ClN₂ 948294-11-9 Positional isomer; similar MW
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), NH-(3-difluoromethylphenyl) (4) C₁₇H₁₂BrF₂N₂ N/A Halogen variation; aryl amine
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine Cl (7), NH-isopropyl (4), pyridin-3-yl (2) C₁₈H₁₇ClN₃ N/A Heterocyclic substituent; 4-amine

Key Observations :

  • Positional Isomerism: The chloro group’s position (6 vs.
  • Halogen Variation : Bromine substitution (e.g., 6-bromo in ) may enhance lipophilicity compared to chlorine, influencing pharmacokinetic properties .
  • Amine Position : 2-Amine derivatives (e.g., target compound) contrast with 4-amine analogs (e.g., ), where the latter may exhibit different hydrogen-bonding capabilities .

Key Observations :

  • Efficiency : One-step protocols (e.g., ) achieve high yields (83%), advantageous for scale-up .
  • Catalysis: Phase-transfer catalysts (PTCs) improve yields in quinoxaline syntheses (80% in ), while microwave-assisted methods () reduce reaction times .
  • Temperature Sensitivity: Elevated temperatures (70–75°C) enhance reaction rates and yields in chloroquinoxaline systems .

Physicochemical and Spectral Properties

Limited data are available for the target compound, but analogs provide insights:

Compound Melting Point (°C) IR/NMR Data Highlights Purification Method
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine Not reported IR: C=N, C-Cl stretches; NMR: Aromatic protons Column chromatography
3-(P-tolylimino)methyl-2-chloroquinoline-6-amine Not reported IR: C=N (1637 cm⁻¹); NMR: δ 7.03–7.79 (m, 13H) Crystallization (ethanol)
7-Chloro-3-propylquinolin-2-amine Not reported Molecular formula: C₁₂H₁₃ClN₂ Not specified

Key Observations :

  • Spectral Signatures: IR peaks for C=N (~1637 cm⁻¹) and NH₂ (~3320–3448 cm⁻¹) are common in amine-containing quinolines .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) is standard for isolating quinoline derivatives .

Q & A

Q. What are the critical safety protocols for handling 6-Chloro-3-propylquinolin-2-amine in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with oxidizing agents due to potential exothermic decomposition. Store in amber vials at 2–8°C under inert gas (Ar). Spill cleanup requires neutralization with 10% NaHCO₃ followed by adsorption with vermiculite .

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